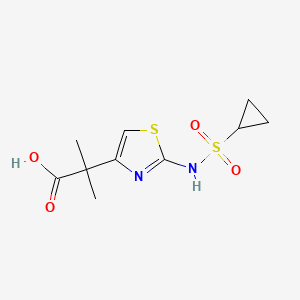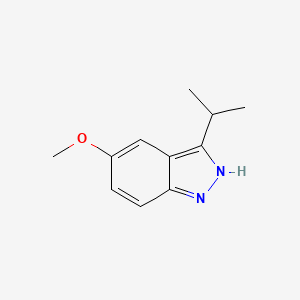
6-Isopropylpicolinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropylpicolinoyl chloride is an organic compound that belongs to the class of acyl chlorides It is derived from picolinic acid, which is a pyridine carboxylic acid The compound is characterized by the presence of an isopropyl group attached to the sixth position of the pyridine ring and a carbonyl chloride group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylpicolinoyl chloride typically involves the chlorination of 6-isopropylpicolinic acid. This can be achieved using reagents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
For example, the reaction with thionyl chloride can be represented as: [ \text{6-Isopropylpicolinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products (SO2 and HCl), which can be easily removed from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylpicolinoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-isopropylpicolinic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
6-Isopropylpicolinic acid: Formed by hydrolysis.
Scientific Research Applications
6-Isopropylpicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of novel therapeutic agents due to its ability to form bioactive derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Isopropylpicolinoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can exhibit biological activity. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparison with Similar Compounds
6-Methylpicolinoyl chloride: Similar structure but with a methyl group instead of an isopropyl group.
6-Ethylpicolinoyl chloride: Similar structure but with an ethyl group instead of an isopropyl group.
6-Propylpicolinoyl chloride: Similar structure but with a propyl group instead of an isopropyl group.
Comparison: 6-Isopropylpicolinoyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. The steric and electronic effects of the isopropyl group can lead to differences in reaction rates and selectivity compared to its methyl, ethyl, and propyl analogs .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
6-propan-2-ylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3 |
InChI Key |
OTHHQJLERCURGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)













